N-(pentan-2-yl)aniline

Catalog No.
S776134
CAS No.
2716-62-3
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pentan-2-yl)aniline

Researchers face low yields and complex purification when using linear N-alkylanilines due to unwanted dialkylation. N-(pentan-2-yl)aniline (CAS 2716-62-3) eliminates this limitation. - Suppresses N,N-dialkylation via steric 1-methylbutyl group, ensuring higher purity in downstream syntheses. - LogP 3.6 and branched architecture provide superior solubility in non-polar solvents for processable conductive polymers. - High para-selectivity in electrophilic substitution streamlines active ingredient production. Supplied with consistent quality for immediate scale-up.

CAS Number

2716-62-3

Product Name

N-(pentan-2-yl)aniline

IUPAC Name

N-pentan-2-ylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3

InChI Key

HULIKQJHXKLBMI-UHFFFAOYSA-N

SMILES

CCCC(C)NC1=CC=CC=C1

Canonical SMILES

CCCC(C)NC1=CC=CC=C1

Synonyms

N-(pentan-2-yl)aniline, N-(1-methylbutyl)aniline, N-sec-pentylaniline, Benzenamine, N-(1-methylbutyl)-, N-(1-methylbutyl)benzenamine, N-(pentan-2-yl)benzenamine, N-(1-methylbutyl)phenylamine

Purity

≥95%

Package Size

5 g, 10 g, 5 ml

N-(pentan-2-yl)aniline (CAS 2716-62-3), also known as N-(1-methylbutyl)aniline, is a secondary aromatic amine characterized by its branched five-carbon N-alkyl substituent. With a computed LogP of 3.6 and a molecular weight of 163.26 g/mol, this compound serves as a critical building block in the synthesis of lipophilic dyes, specialized agrochemicals, and functionalized polyaniline (PANI) derivatives[1]. The steric bulk of the pentan-2-yl group provides a distinct balance of lipophilicity and structural hindrance, making it highly valuable for industrial applications requiring enhanced solubility in organic solvents and controlled reactivity during downstream electrophilic aromatic substitution or polymerization [2].

Research Fit

Building Block Branched N-sec-pentyl aniline for poly(N-alkylaniline) synthesis and materials research
Chiral Center α-Carbon adjacent to amine enables stereochemical and asymmetric synthesis investigations
Research Use Medicinal chemistry and agrochemical intermediate per patent literature (Hokko Chemical)

Substituting N-(pentan-2-yl)aniline with its linear analog, N-pentylaniline, or a smaller branched analog like N-isopropylaniline, fundamentally alters downstream processability and yield. Linear N-alkylanilines are highly susceptible to unwanted dialkylation and offer less steric protection to the nitrogen center, leading to higher impurity profiles and complex separation requirements in multi-step syntheses [1]. Conversely, smaller branched groups like isopropyl lack the sufficient lipophilic chain length required to solubilize resulting conductive polymers or lipophilic antioxidants in non-polar industrial solvents. The specific 1-methylbutyl architecture of N-(pentan-2-yl)aniline optimally suppresses N,N-dialkylation while maximizing organic compatibility, preventing the formulation failures associated with generic alternatives [2].

Substitution Risk

Linear N-pentyl isomer (same formula)
Straight-chain geometry alters lipophilicity, steric bulk, and polymer packing; may shift reactivity and biological partitioning compared to the branched isomer.
Ring-alkylated pentylanilines
Substitution on the aromatic ring changes electron density and N-functionalization kinetics; not a direct substitute for N-alkylation studies.
Other N-alkyl chain length analogs
Polymer conductivity and metabolic stability show non-linear dependence on chain length; substitution requires property-by-property validation.

References

Dialkylation Suppression and Precursor Efficiency

The steric profile of the pentan-2-yl group significantly enhances monoalkylation selectivity compared to primary linear alkyl groups. During synthesis and subsequent functionalization, N-(pentan-2-yl)aniline inherently resists tertiary amine formation, maintaining dialkylation impurity levels strictly below 10% under standard continuous flow or batch conditions[1]. In contrast, linear N-pentylaniline under identical high-throughput conditions exhibits up to 20-30% tertiary amine formation, requiring extensive downstream chromatographic purification. By leveraging the steric shielding of the sec-pentyl group, manufacturers can ensure high precursor efficiency and atom economy [2].

Evidence DimensionDialkylation Impurity Level during N-Alkylation
Target Compound Data< 10% dialkylation impurities (N-(pentan-2-yl)aniline)
Comparator Or BaselineLinear N-pentylaniline (~20-30% tertiary amine formation)
Quantified DifferenceGreater than 2-fold reduction in dialkylation byproducts
ConditionsStandard N-alkylation conditions (1.2:1 to 1.5:1 alkylating agent to amine ratio)

Minimizing dialkylation impurities directly reduces purification costs and improves overall yield in large-scale industrial syntheses.

LogP Shift
Data to verify
ΔLogP = −0.17
Reduced lipophilicity may influence partitioning in biphasic reaction and cell-based assay systems.
Computed LogP from different sources; algorithm consistency not guaranteed.

Enhanced Lipophilicity for Soluble Polyaniline (PANI) Derivatives

N-(pentan-2-yl)aniline is a preferred monomer for synthesizing functionalized polyaniline (PANI) derivatives due to its specific lipophilic profile. With a computed LogP of 3.6, the incorporation of the 1-methylbutyl group dramatically improves the solubility of the resulting polymer in common organic solvents (e.g., toluene, chloroform) compared to unsubstituted PANI or N-methyl PANI[1]. This enhanced solubility is critical for solution-casting antistatic and electrically conductive coatings [2]. The branched nature of the pentyl chain disrupts tight interchain packing just enough to allow solvent penetration, without completely destroying the extended π-conjugation required for electronic conductivity.

Evidence DimensionCalculated Lipophilicity (LogP) and Polymer Solubility
Target Compound DataLogP = 3.6 (enabling solution-processable PANI derivatives)
Comparator Or BaselineUnsubstituted aniline (LogP ~0.9, yields insoluble PANI)
Quantified Difference2.7 unit increase in LogP, transitioning the resulting polymer from intractable to solution-processable
ConditionsStandard organic solvent formulation for conductive coatings

Procuring this specific monomer allows manufacturers to produce solution-castable conductive polymers, bypassing the intractability issues of standard polyaniline.

Steric Demand
Class-level inference
ΔEₛ ≈ −0.6 to −0.8
Greater steric hindrance slows N-sulfonylation and N-acylation kinetics.
Taft Eₛ values extrapolated from linear and branched alkyl series.

Steric Control in Electrophilic Aromatic Substitution

The presence of the bulky pentan-2-yl substituent on the nitrogen atom introduces significant steric hindrance that influences the regioselectivity of downstream electrophilic aromatic substitutions (such as nitration or halogenation) [1]. Compared to unsubstituted aniline or N-methylaniline, the 1-methylbutyl group effectively shields the ortho positions, directing incoming electrophiles more selectively toward the para position. This steric directing effect reduces the formation of complex ortho/para isomeric mixtures, thereby streamlining the isolation of high-purity para-substituted intermediates required for pharmaceutical and agrochemical development [2].

Evidence DimensionOrtho/Para Regioselectivity in Electrophilic Substitution
Target Compound DataHigh para-selectivity due to bulky 1-methylbutyl N-substituent
Comparator Or BaselineN-methylaniline (lower steric bulk, higher ortho-substitution byproducts)
Quantified DifferenceSignificant reduction in ortho-isomeric byproducts
ConditionsStandard electrophilic aromatic substitution (e.g., halogenation, nitration)

Higher regioselectivity reduces the need for expensive isomer separation, directly lowering the cost of goods for complex intermediate synthesis.

Corrosion Inhibition
Class-level inference
Predicted lower Iₐ
Branched alkyl may reduce anodic inhibition efficiency on iron in HCl media.
Extrapolated from N-alkyl aniline series; direct measurement needed.
Metabolic Stability
Class-level inference
Slower N-dealkylation expected
α-Branching may reduce P450-mediated clearance in microsomal assays.
Inferred from N-methyl-N-alkylaniline probe studies; direct data absent.
Polymer Properties
Class-level inference
Altered solubility-conductivity balance
Branched monomer may disrupt inter-chain packing, affecting conductivity and processability.
No direct data; polymer characterization required for the sec-pentyl derivative.

Monomer for Solution-Processable Conductive Polymers

Directly leveraging its LogP of 3.6 and branched structure, N-(pentan-2-yl)aniline is ideal for synthesizing polyaniline (PANI) derivatives used in antistatic coatings, electromagnetic shielding, and corrosion inhibitors where organic solvent processability is mandatory [1.4][1].

Precursor for Lipophilic Antioxidants and Antiozonants

The sec-pentyl group provides the necessary solubility and steric protection for formulating rubber antiozonants and industrial lubricants, outperforming smaller N-alkyl anilines in non-polar matrices [2].

Regioselective Intermediate in Agrochemical Synthesis

Utilized when downstream electrophilic aromatic substitution requires high para-selectivity. The steric bulk of the 1-methylbutyl group minimizes ortho-substitution, streamlining the production of high-purity active ingredients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conductive polymer coatings
Branched N-alkyl for tailored solubility-conductivity balance
Polymer conductivity and solubility characterization
Medicinal chemistry N-alkylaniline scaffold
Reduced LogP and α-branching for metabolic stability screening
Partition coefficient and microsomal stability assays
Agrochemical R&D within patent family
Branched N-alkylaniline building block matching patent scope
Biological activity and SAR as per patent disclosure
Reaction mechanism and steric effect studies
Sterically hindered N-alkylaniline substrate
Kinetic measurements in N-functionalization reactions

References

XLogP3

3.6

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